

Application Notes and Protocols for ARRY-380 Kinase Activity Assay

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Compound of Interest

Compound Name: **Arry-380**

Cat. No.: **B605589**

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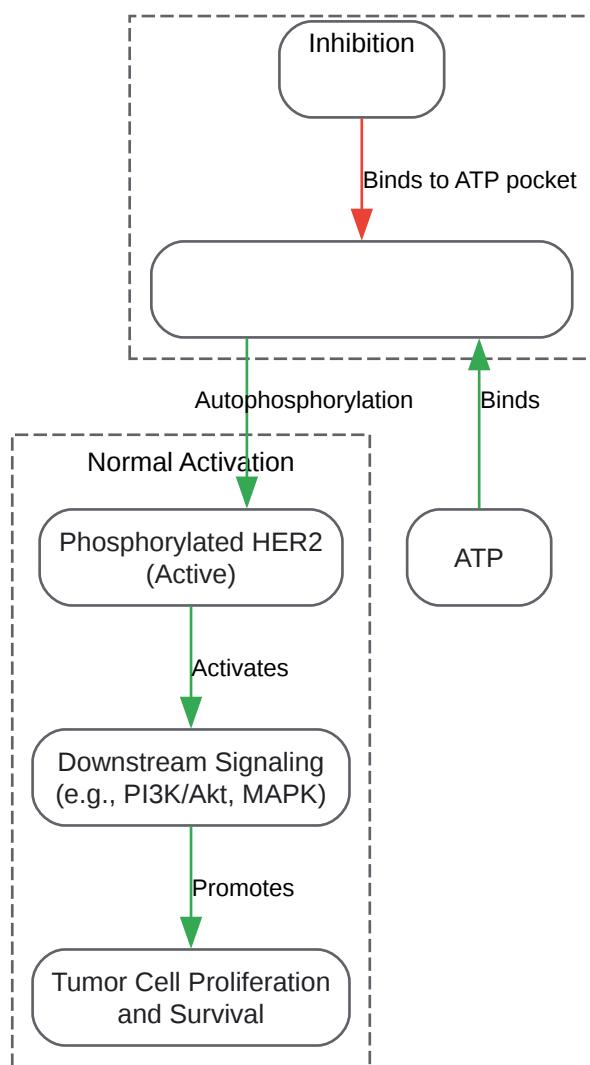
For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib (Irbinitinib, ONT-380), is an orally bioavailable, potent, and selective small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase.^{[1][2][3][4][5][6][7]} As a reversible, ATP-competitive inhibitor, **ARRY-380** demonstrates nanomolar potency against HER2 and its truncated form, p95-HER2.^{[1][2][8]} A key characteristic of **ARRY-380** is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is attributed to subtle differences in the ATP-binding pockets of the two kinases.^{[1][5][8][9]} This selectivity profile may contribute to a more favorable safety profile by avoiding EGFR-related toxicities.^[9] These application notes provide detailed protocols for assessing the kinase activity of **ARRY-380** against its primary target, HER2.

Mechanism of Action

ARRY-380 functions by competitively binding to the ATP-binding site within the intracellular kinase domain of the HER2 receptor. This binding event blocks the phosphorylation of HER2 and downstream signaling proteins, such as Akt and MAPK, thereby inhibiting cell proliferation and inducing apoptosis in HER2-overexpressing cancer cells.^{[6][9]}



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Caption: Mechanism of action of **ARRY-380** as a HER2 kinase inhibitor.

Data Presentation

The inhibitory activity of **ARRY-380** has been quantified in various assays. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Assay Type	Target	IC50 (nM)	Reference
Cell-based Assay	HER2 (ErbB2)	8	[1][10]
Cell-based Assay	p95-HER2	7	[1]
Enzymatic Assay	HER2 (ErbB2)	14	[2]
	HER2		
Cell-based Assay	Phosphorylation (BT474 cells)	21	[2]
Cell Line	Assay Type	Parameter	Value (nM)
BT-474 (HER2+)	HER2 Phosphorylation	IC50	6.3
A431 (EGFR+)	EGFR Phosphorylation	IC50	>10,000
BT-474 (HER2+)	Cell Viability	EC50	63
A431 (EGFR+)	Cell Viability	EC50	4,830

Experimental Protocols

Several methodologies can be employed to determine the kinase activity of **ARRY-380**. Below are detailed protocols for biochemical and cell-based assays.

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant human HER2 kinase enzyme
- Poly(Glu,Tyr) 4:1 peptide substrate

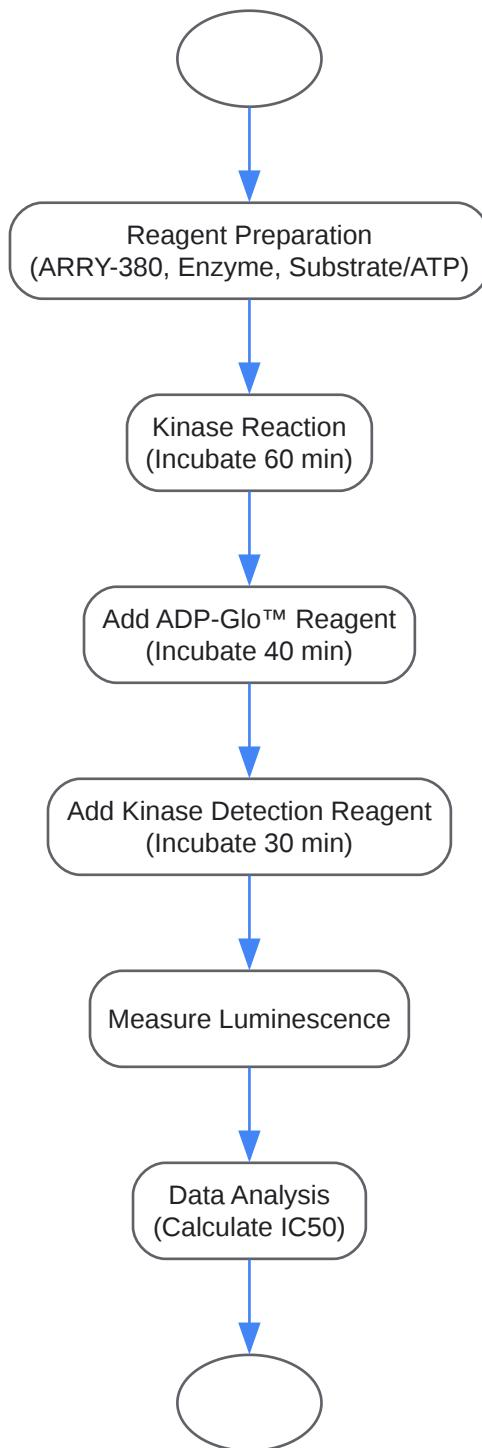
- **ARRY-380** (Tucatinib)
- ATP
- Kinase Reaction Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
- Dithiothreitol (DTT)
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- 384-well white assay plates
- Plate-reading luminometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **ARRY-380** in DMSO.
 - Create a serial dilution of **ARRY-380** in kinase reaction buffer.
 - Prepare the HER2 enzyme and substrate/ATP mix in kinase reaction buffer. The final ATP concentration should be at or near the Km for HER2.
- Kinase Reaction:
 - Add 1 µL of the diluted **ARRY-380** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2 µL of the HER2 enzyme solution.
 - Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:

- Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate-reading luminometer.

- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all experimental wells.
 - Plot the luminescence signal against the logarithm of the **ARRY-380** concentration.
 - Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).



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Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cell-Based HER2 Phosphorylation Assay (ELISA Format)

This protocol measures the inhibition of HER2 autophosphorylation in a cellular context using a sandwich ELISA.

Materials:

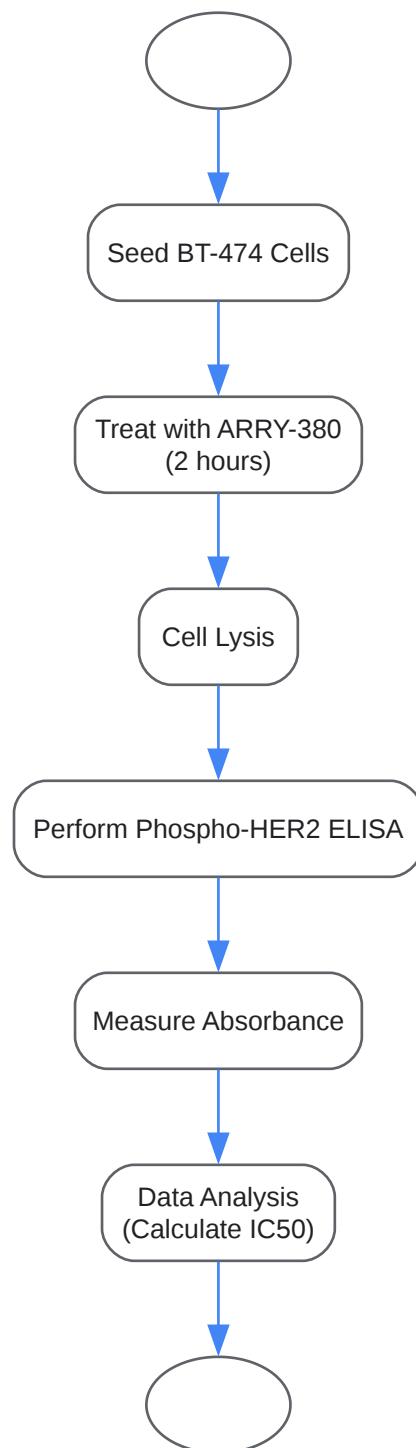
- HER2-overexpressing cell line (e.g., BT-474)
- Cell culture medium and supplements
- **ARRY-380** (Tucatinib)
- Lysis buffer with protease and phosphatase inhibitors
- ELISA kit for phosphorylated HER2 (e.g., PathScan® Phospho-HER2/ErbB2 (panTyr) Sandwich ELISA Kit from Cell Signaling Technology)
- Microplate reader capable of colorimetric measurements

Procedure:

- Cell Culture and Treatment:
 - Seed BT-474 cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **ARRY-380** or vehicle (DMSO) for 2 hours at 37°C.
- Cell Lysis:
 - Aspirate the media and wash the cells with PBS.
 - Add lysis buffer to each well and incubate on ice for 10 minutes.
 - Scrape the cell lysates and transfer to microfuge tubes.
 - Centrifuge to pellet cell debris and collect the supernatant.
- ELISA:
 - Perform the ELISA according to the manufacturer's protocol. This typically involves:

- Adding cell lysates to a microplate pre-coated with a capture antibody for total HER2.
- Incubating to allow the HER2 protein to bind.
- Washing the plate.
- Adding a detection antibody that specifically recognizes phosphorylated HER2.
- Incubating to allow the detection antibody to bind.
- Washing the plate.
- Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
- Incubating and washing.
- Adding a substrate that produces a colorimetric signal.
- Stopping the reaction and measuring the absorbance.

- Data Analysis:
 - Normalize the phospho-HER2 signal to the total HER2 signal if a parallel total HER2 ELISA is performed.
 - Plot the absorbance signal against the logarithm of the **ARRY-380** concentration.
 - Calculate the IC50 value using a non-linear regression curve fit.



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Caption: Workflow for the cell-based phospho-HER2 ELISA.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of **ARRY-380** on its target kinase, HER2. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay provides a more physiologically relevant context by measuring the inhibition of HER2 phosphorylation within intact cells. These assays are essential tools for the preclinical evaluation and development of **ARRY-380** and other HER2-targeted therapies.

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